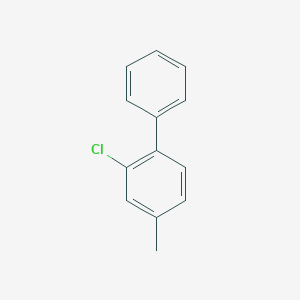![molecular formula C14H15N3O2 B231162 Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate](/img/structure/B231162.png)
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate, also known as MDV3100, is a novel androgen receptor antagonist that has been developed as a potential treatment for advanced prostate cancer. This compound has shown promising results in preclinical and clinical studies, and it is currently being evaluated in ongoing clinical trials.
Mecanismo De Acción
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate works by blocking the androgen receptor, which is a key driver of prostate cancer growth. This compound binds to the androgen receptor with high affinity, preventing the receptor from activating genes that promote cancer cell growth. This compound also causes the androgen receptor to be degraded, further reducing its activity.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the levels of prostate-specific antigen (PSA), a biomarker that is used to monitor prostate cancer progression. In clinical trials, treatment with this compound resulted in a rapid and sustained decrease in PSA levels. This compound has also been shown to have a positive effect on bone health, reducing the risk of bone fractures in patients with advanced prostate cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate has several advantages for use in lab experiments, including its high purity and stability. However, the complex synthesis process and specialized equipment required for its production may limit its availability for some researchers.
Direcciones Futuras
There are several potential future directions for research on Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate. One area of focus is the development of combination therapies that incorporate this compound with other anti-cancer agents. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with this compound. Additionally, there is ongoing research on the use of this compound in other types of cancer, including breast cancer and ovarian cancer.
Métodos De Síntesis
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate is synthesized through a multistep process that involves the reaction of several different chemical compounds. The synthesis process is complex and requires specialized knowledge and equipment. The final product is a white crystalline powder that is highly pure and stable.
Aplicaciones Científicas De Investigación
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate has been extensively studied in preclinical and clinical studies for its potential use in the treatment of advanced prostate cancer. The compound has shown significant anti-tumor activity in preclinical models, and it has been well-tolerated in clinical trials. This compound has also been evaluated for its potential use in other types of cancer, including breast cancer and ovarian cancer.
Propiedades
Fórmula molecular |
C14H15N3O2 |
|---|---|
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
methyl 2-cyano-2-[(Z)-2-(dimethylamino)-2-phenylethenyl]iminoacetate |
InChI |
InChI=1S/C14H15N3O2/c1-17(2)13(11-7-5-4-6-8-11)10-16-12(9-15)14(18)19-3/h4-8,10H,1-3H3/b13-10-,16-12? |
Clave InChI |
FTDDRRYLGPYUQG-LNOOMQPSSA-N |
SMILES isomérico |
CN(C)/C(=C\N=C(C#N)C(=O)OC)/C1=CC=CC=C1 |
SMILES |
CN(C)C(=CN=C(C#N)C(=O)OC)C1=CC=CC=C1 |
SMILES canónico |
CN(C)C(=CN=C(C#N)C(=O)OC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


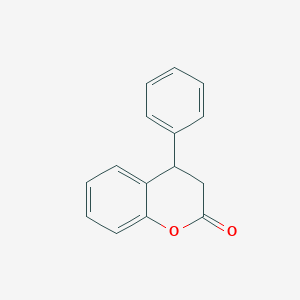
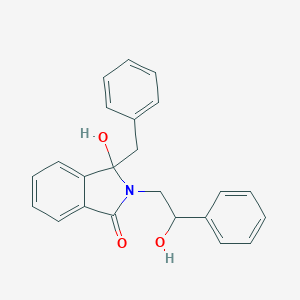
![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
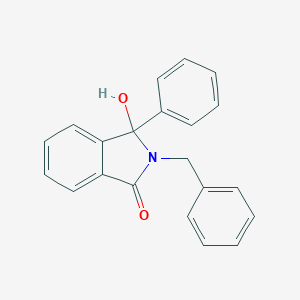
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)
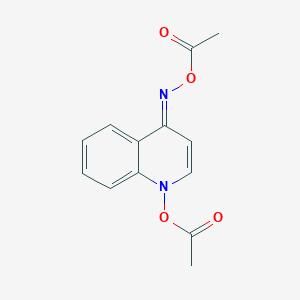

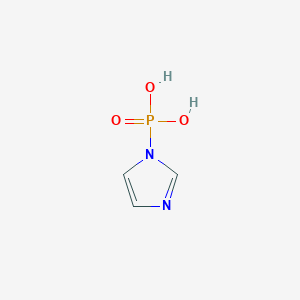
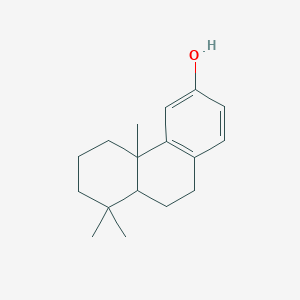
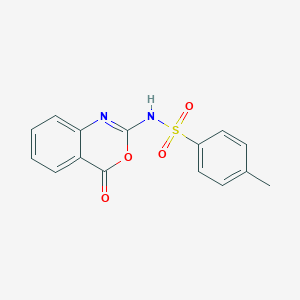
![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)
![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)
